molecular formula C14H21N7O B14936488 N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B14936488
M. Wt: 303.36 g/mol
InChI Key: NXGCOCBKSNSSAK-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a methyl group at the 1-position, linked via an acetamide bridge to a cyclohexyl moiety bearing a tetrazole-methyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances hydrogen-bonding capacity and metabolic stability.

Properties

Molecular Formula

C14H21N7O

Molecular Weight

303.36 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C14H21N7O/c1-20-9-12(8-16-20)17-13(22)7-14(5-3-2-4-6-14)10-21-11-15-18-19-21/h8-9,11H,2-7,10H2,1H3,(H,17,22)

InChI Key

NXGCOCBKSNSSAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and tetrazole intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The tetrazole ring is often formed by the cyclization of nitriles with sodium azide in the presence of a catalyst.

The final step involves the coupling of the pyrazole and tetrazole intermediates with a cyclohexyl acetamide derivative. This coupling reaction is usually carried out under mild conditions using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and tetrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrazole or tetrazole rings.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole and tetrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexyl acetamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Core Functional Groups and Substituents

Compound Name/ID Core Structure Key Substituents Bioactive Moieties
Target Compound Pyrazole + Acetamide + Cyclohexyl 1-Methylpyrazole, Tetrazole-methylcyclohexyl Tetrazole (H-bond acceptor)
6m () Triazole + Acetamide 4-Chlorophenyl, Naphthyloxy-methyltriazole Chlorophenyl (lipophilic)
167 () Indazole + Pyridine + Acetamide Sulfonamido, Cyclopropyl, Hydroxyethylpyrazole Fluorophenyl (electron-withdrawing)
27 () Imidazole + Azetidine + Acetamide 1H-imidazole-1-carbonyl, Azetidinylmethyl Azetidine (conformational restraint)
Quinoline Derivatives () Quinoline + Piperidinylidene Indole, Cyano, Tetrahydrofuran-oxy Piperidinylidene (rigid scaffold)

Key Observations :

  • The target compound’s tetrazole distinguishes it from triazole- or sulfonamido-containing analogs (e.g., 6m, 167), offering stronger acidity (pKa ~4.9 vs. triazole’s ~8.5) for improved ionic interactions .
  • Unlike fluorophenyl or chlorophenyl groups in analogs (), the target’s cyclohexyl-tetrazole system balances lipophilicity (predicted logP ~2.5) with solubility, critical for oral bioavailability.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6m () 167 ()
Molecular Weight (Da) ~345 (estimated) 393.11 >600 (complex structure)
logP (Predicted) ~2.5 ~3.8 (chlorophenyl) ~4.2 (fluorophenyl)
H-Bond Acceptors 7 (tetrazole, amide, pyrazole) 6 (triazole, amide, Cl) 10 (sulfonamido, hydroxyethyl)
Solubility (mg/mL) Moderate (tetrazole acidity) Low (naphthyloxy group) Very low (bulky substituents)

Implications :

  • The target’s moderate logP and solubility may favor better absorption than 6m or 167, which have higher lipophilicity .
  • Tetrazole’s acidity enhances solubility at physiological pH, unlike neutral triazoles in 6m .

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that incorporates both pyrazole and tetrazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that can be broken down into two main components: the pyrazole ring and the tetrazole ring. The presence of these heterocycles contributes to the compound's ability to interact with various biological targets.

Property Value
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight250.31 g/mol
CAS Number33452-25-4
Density1.3 ± 0.1 g/cm³
Boiling Point363.2 ± 25.0 °C

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and tetrazole structures exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit various cancer-related kinases, including c-Met, which is implicated in tumor growth and metastasis . The specific interactions of this compound with these kinases warrant further investigation.

Enzyme Inhibition

The compound is also a candidate for enzyme inhibition studies. Pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways . The potential of this compound to act as a COX inhibitor could make it useful in treating inflammatory diseases.

Receptor Binding

The structural characteristics of this compound suggest it may interact with various receptors in the body. Compounds with similar structures have been shown to modulate GABA receptors and other neurotransmitter systems, indicating potential applications in neuropharmacology .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could alter receptor activity, affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders.
  • Signal Transduction Interference : By interacting with signaling pathways, it may disrupt processes critical for cell proliferation and survival.

Study on Anticancer Activity

In a recent study evaluating various pyrazole derivatives, this compound was found to exhibit promising anticancer activity against several cancer cell lines. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for further development .

Neuropharmacological Investigation

Another case study focused on the neuropharmacological effects of similar compounds, revealing that pyrazole derivatives can enhance GABAergic transmission. This finding suggests that this compound might have anxiolytic or anticonvulsant properties worth exploring .

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